2-(Methylamino)-3,5-dinitrobenzamide

Structural Chemistry Crystallography Molecular Conformation

2-(Methylamino)-3,5-dinitrobenzamide (CAS 27715-59-9; molecular formula C₈H₈N₄O₅; molecular weight 240.17 g/mol) is a 2,3,5-trisubstituted benzamide derivative bearing a methylamino group at the ortho position and nitro groups at the 3- and 5-positions of the aromatic ring. This substitution pattern structurally distinguishes it from the clinically established anticoccidial agent 2-methyl-3,5-dinitrobenzamide (Dinitolmide, CAS 148-01-6) and from the N-methyl amide analog N-methyl-3,5-dinitrobenzamide (CAS 2782-43-6).

Molecular Formula C8H8N4O5
Molecular Weight 240.175
CAS No. 27715-59-9
Cat. No. B2726728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-3,5-dinitrobenzamide
CAS27715-59-9
Molecular FormulaC8H8N4O5
Molecular Weight240.175
Structural Identifiers
SMILESCNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
InChIInChI=1S/C8H8N4O5/c1-10-7-5(8(9)13)2-4(11(14)15)3-6(7)12(16)17/h2-3,10H,1H3,(H2,9,13)
InChIKeyILIUZQHDWNJBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)-3,5-dinitrobenzamide (CAS 27715-59-9): Key Structural and Procurement Characteristics for Research Selection


2-(Methylamino)-3,5-dinitrobenzamide (CAS 27715-59-9; molecular formula C₈H₈N₄O₅; molecular weight 240.17 g/mol) is a 2,3,5-trisubstituted benzamide derivative bearing a methylamino group at the ortho position and nitro groups at the 3- and 5-positions of the aromatic ring. This substitution pattern structurally distinguishes it from the clinically established anticoccidial agent 2-methyl-3,5-dinitrobenzamide (Dinitolmide, CAS 148-01-6) and from the N-methyl amide analog N-methyl-3,5-dinitrobenzamide (CAS 2782-43-6). The compound is provided by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals for early discovery research . Its dinitrobenzamide core places it within a compound class that has demonstrated activity against Mycobacterium tuberculosis (Mtb) via inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential cell wall enzyme, and has been explored as a nitroreductase prodrug scaffold in cancer gene therapy [1]. The ortho-methylamino substituent introduces an additional hydrogen-bond donor and a basic amine center absent in 2-methyl analogs, creating meaningful divergence in molecular recognition, solubility, and derivatization chemistry [2].

Why Dinitolmide or N-Methyl-3,5-dinitrobenzamide Cannot Substitute for 2-(Methylamino)-3,5-dinitrobenzamide in Research Protocols


Although 2-(methylamino)-3,5-dinitrobenzamide shares a common dinitrobenzamide scaffold with close analogs such as 2-methyl-3,5-dinitrobenzamide (Dinitolmide) and N-methyl-3,5-dinitrobenzamide, the ortho-methylamino substituent introduces three distinct molecular features that preclude simple one-to-one substitution: (i) an additional hydrogen-bond donor (N–H) capable of participating in intra- and intermolecular interactions that alter molecular conformation and target engagement; (ii) a basic secondary amine center (predicted pKa ~3–5 for the anilinium ion, modulated by the electron-withdrawing nitro groups) that confers pH-dependent ionization and solubility behavior absent in the 2-methyl analog; and (iii) a chemically distinct handle (secondary amine) for further derivatization—alkylation, acylation, or sulfonylation—that is not available with the 2-methyl substituent [1]. Procurement directly as the authenticated methylamino compound eliminates the synthetic step, protecting-group chemistry, and yield losses associated with converting a methyl-substituted precursor via nitration and amination sequences. Researchers selecting this compound over Dinitolmide implicitly gain access to a hydrogen-bond-directed supramolecular assembly motif and a derivatizable amine center that are structurally encoded and cannot be replicated by simple analogs .

Quantitative Differentiation Evidence for 2-(Methylamino)-3,5-dinitrobenzamide vs. Closest Structural Analogs


Ortho-Methylamino vs. Ortho-Methyl: Intramolecular Hydrogen Bonding Defines Conformational Divergence from Dinitolmide

The crystal structure of the closely related N-methyl-2-(N-methylamino)-3,5-dinitrobenzamide reveals that the ortho-methylamino N–H forms a six-membered intramolecular hydrogen bond with the oxygen of the adjacent ortho-nitro group. This interaction constrains the conformation of the methylamino substituent, planarizes the aromatic ring substituent geometry, and influences the orientation of the amide group relative to the ring system [1]. Such intramolecular hydrogen bonding is structurally impossible for 2-methyl-3,5-dinitrobenzamide (Dinitolmide), which lacks the N–H donor—the methyl group can only participate in weak C–H···O interactions. The conformational restriction imposed by this hydrogen bond has downstream consequences for intermolecular recognition; in crystal packing, it directs the available hydrogen-bond donors and acceptors into specific supramolecular motifs that differ from those of the 2-methyl analog [1].

Structural Chemistry Crystallography Molecular Conformation

Methyltransferase Selectivity Profiling: 2-(Methylamino)-3,5-dinitrobenzamide as a Selectivity Control Compound for PRMT5/DNMT3A Inhibitor Screening Cascades

Data deposited in BindingDB (ChEMBL3577854) report that 2-(methylamino)-3,5-dinitrobenzamide exhibits IC₅₀ > 50,000 nM against multiple human methyltransferases, including protein arginine N-methyltransferase 5 (PRMT5), PRMT7, and DNA (cytosine-5)-methyltransferase 3A (DNMT3A) [1]. These values place the compound firmly in the inactive range across this panel of epigenetic targets. By contrast, structurally related 3,5-dinitrobenzamide derivatives containing elaborated amide substituents have been reported with PRMT5 IC₅₀ values as low as 0.8 nM in biochemical assays [REFS-2, from BindingDB BDBM50523656]. The >62,500-fold difference between the simple methylamino analog and optimized dinitrobenzamide-based PRMT5 inhibitors demonstrates that the unelaborated 2-(methylamino)-3,5-dinitrobenzamide scaffold, lacking extended amide functionality, is insufficient to drive potent methyltransferase engagement. This property renders the compound useful as a selectivity control compound (inactive benchmark) in methyltransferase inhibitor screening cascades.

Epigenetics Methyltransferase Inhibition Selectivity Screening

Antimycobacterial Activity of 3,5-Dinitrobenzamide Class: Structural Determinants Illuminate Where the 2-Methylamino Substituent Fits in SAR

A 2024 study systematically explored the antimycobacterial activity of 3,5-dinitrobenzamide derivatives against Mycobacterium tuberculosis H37Rv. The most potent compounds (c2, d1, and d2) achieved MIC = 0.031 µg/mL, comparable to the first-line drug isoniazid, and were predicted to target DprE1, an essential enzyme in Mtb cell wall arabinogalactan biosynthesis [1]. Critically, the study identifies two structural features that drive this potency: the presence of a terminal aromatic group and the nature of the linker connecting it to the dinitrobenzamide core. The 2-(methylamino)-3,5-dinitrobenzamide scaffold represents a minimal, unelaborated dinitrobenzamide core—it lacks the extended linker and terminal aromatic moiety that confer sub-microgram-per-mL potency [1]. This positions the compound not as a competitor to optimized DNB leads, but as a strategically valuable minimal scaffold for systematic SAR exploration: it provides a defined baseline MIC from which the contribution of each added structural element (linker type, terminal aromatic group, amide N-substitution) can be quantitatively measured.

Antitubercular Drug Discovery DprE1 Inhibition Structure-Activity Relationship

Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Distinguish the Methylamino Analog from Dinitolmide

The substitution of the ortho-methyl group in Dinitolmide (C₈H₇N₃O₅; molecular weight 225.16 g/mol) with an ortho-methylamino group in 2-(methylamino)-3,5-dinitrobenzamide (C₈H₈N₄O₅; molecular weight 240.17 g/mol) introduces an additional nitrogen atom and hydrogen-bond donor, altering key physicochemical parameters relevant to drug discovery. Based on predicted properties for the closely related derivative N-methyl-2-(N-methylamino)-3,5-dinitrobenzamide (calculated logP = 2.41; topological polar surface area = 132.77 Ų) [1], the methylamino substitution is expected to increase topological polar surface area (TPSA) and reduce logP relative to Dinitolmide (which has one fewer H-bond donor and a lower nitrogen count). Dinitolmide has measured water solubility of 447.5 mg/L (approximately 1.99 mM) ; the additional amine functionality in the target compound is predicted to increase aqueous solubility at pH values below the amine pKa due to ionization.

Physicochemical Properties Drug-likeness ADME Prediction

High-Value Research Application Scenarios for 2-(Methylamino)-3,5-dinitrobenzamide (CAS 27715-59-9)


Epigenetic Selectivity Control in Methyltransferase Inhibitor Screening Cascades

The confirmed inactivity of the compound against PRMT5, PRMT7, and DNMT3A (IC₅₀ > 50,000 nM) [1] makes it a well-characterized negative control for methyltransferase biochemical assays. Use as a selectivity benchmark enables assay window validation and ensures that activity observed for screening hits originates from optimized ligand features rather than the dinitrobenzamide core alone. This application is directly supported by the BindingDB deposition and the >62,500-fold potency gap relative to optimized dinitrobenzamide PRMT5 inhibitors.

Minimal Scaffold for Antitubercular DprE1 Inhibitor SAR Expansion

As an unelaborated dinitrobenzamide core with a derivatizable ortho-methylamino handle, this compound serves as an ideal starting point for systematic structure-activity relationship (SAR) studies targeting M. tuberculosis DprE1. The established class-level SAR demonstrates that linker extension and terminal aromatic group addition can drive MIC values down to 0.031 µg/mL [2], providing a clear roadmap for chemical expansion from this minimal scaffold.

Hydrogen-Bond-Directed Supramolecular Assembly and Co-Crystal Engineering

The ortho-methylamino N–H···O(nitro) intramolecular hydrogen bond, structurally characterized in the N-methylamide derivative [3], creates a predictable conformational constraint that can be exploited in crystal engineering and supramolecular chemistry. In contrast to Dinitolmide, which lacks this intramolecular H-bonding capacity, the methylamino analog offers a defined hydrogen-bond donor–acceptor pattern for designing co-crystals with complementary hydrogen-bond synthons.

Nitroreductase Prodrug Scaffold Development with an Amine Derivatization Handle

The dinitrobenzamide class is well-established as a nitroreductase (NTR) prodrug platform for gene-directed enzyme prodrug therapy (GDEPT) [4]. The ortho-methylamino group provides a unique synthetic handle for attaching effector moieties (e.g., cytotoxic warheads, imaging agents, or targeting ligands) via amide, urea, or sulfonamide linkages without disrupting the nitroreductase substrate recognition elements on the benzamide core.

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